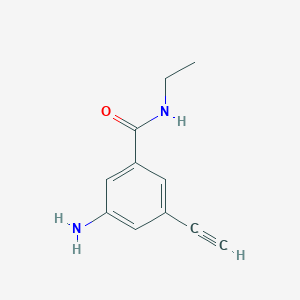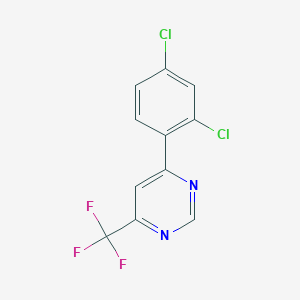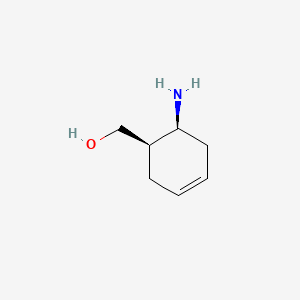
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features two pyridine rings connected by an ethane-1,2-dione backbone, with a thiosemicarbazone moiety attached. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone typically involves the reaction of 1,2-dipyridin-2-ylethane-1,2-dione with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours, allowing the formation of the desired thiosemicarbazone derivative. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted pyridine derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antiviral activities, showing promise in inhibiting the growth of certain pathogens.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of (1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interfere with biological processes.
Pathways Involved: In cancer cells, it may induce apoptosis by generating reactive oxygen species (ROS) and disrupting mitochondrial function. In microbial cells, it can inhibit essential enzymes, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
1,2-dipyridin-2-ylethane-1,2-dione: Lacks the thiosemicarbazone moiety but shares the ethane-1,2-dione backbone.
Thiosemicarbazide: Contains the thiosemicarbazone functional group but lacks the pyridine rings.
2,2’-bipyridine: A simpler bipyridine compound without the ethane-1,2-dione and thiosemicarbazone groups.
Uniqueness
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H11N5OS |
|---|---|
Peso molecular |
285.33 g/mol |
Nombre IUPAC |
[(Z)-(2-oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea |
InChI |
InChI=1S/C13H11N5OS/c14-13(20)18-17-11(9-5-1-3-7-15-9)12(19)10-6-2-4-8-16-10/h1-8H,(H3,14,18,20)/b17-11- |
Clave InChI |
ROYMGMZWTFFYMS-BOPFTXTBSA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C(=N/NC(=S)N)/C(=O)C2=CC=CC=N2 |
SMILES canónico |
C1=CC=NC(=C1)C(=NNC(=S)N)C(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
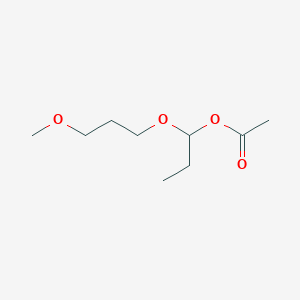
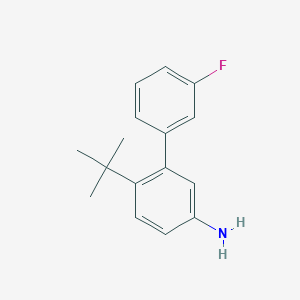
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)
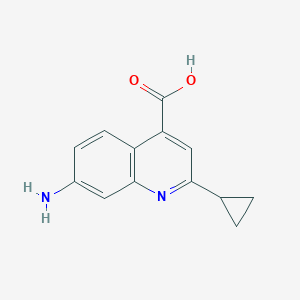


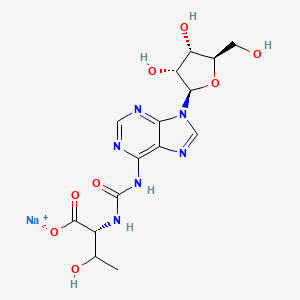
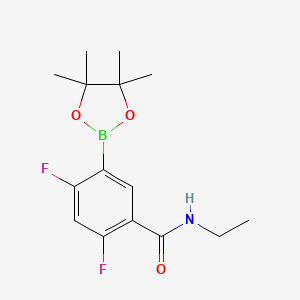
![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)
